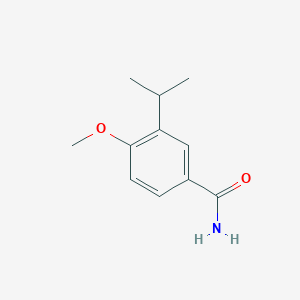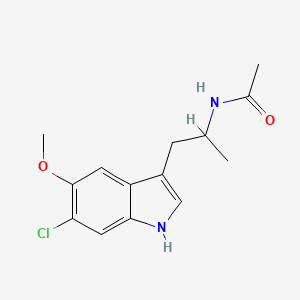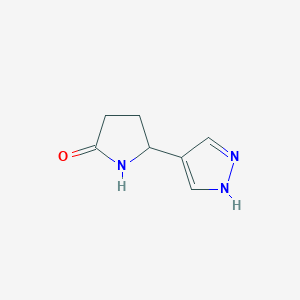![molecular formula C9H8N4 B13126030 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with methyl groups at positions 1 and 6, and a carbonitrile group at position 4. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a cyclization process to form the pyrazolopyridine core. The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile involves its interaction with molecular targets such as kinases. The compound acts as a kinase inhibitor by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways involved in cell proliferation, differentiation, and survival, leading to the suppression of cancer cell growth .
相似化合物的比较
Similar Compounds
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
Pyrazolo[3,4-b]pyridine derivatives: Various derivatives with different substituents at positions 1, 3, 4, 5, and 6.
Uniqueness
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group at position 4 enhances its reactivity and potential as a pharmacophore in drug design.
属性
分子式 |
C9H8N4 |
|---|---|
分子量 |
172.19 g/mol |
IUPAC 名称 |
1,6-dimethylpyrazolo[3,4-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8N4/c1-6-3-7(4-10)8-5-11-13(2)9(8)12-6/h3,5H,1-2H3 |
InChI 键 |
AUPAWIRCNYOPKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)




![azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13125988.png)



![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)


